

Apitolisib storage conditions stability

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Compound Focus: Apitolisib

CAS No.: 1032754-93-0

Cat. No.: S548972

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Physical and Chemical Properties

The table below summarizes the key physical and chemical characteristics of **Apitolisib** based on the available data:

| Property | Description |
|------------------------|---|
| Chemical Formula | $C_{23}H_{30}N_8O_3S$ [1] [2] [3] |
| Molecular Weight | 498.6 g/mol [1] [2] [3] |
| Appearance | White solid powder [2] |
| Solubility | Soluble in DMSO; not soluble in water [2] |
| Melting/Freezing Point | No data available [1] |

Storage and Handling Conditions

Proper storage is critical for maintaining the stability of **Apitolisib**. The recommended conditions are as follows:

| Condition | Specification |
|------------------------|--|
| Recommended Storage | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources [1]. |
| Temperature (Powder) | -20°C [1] [2] |
| Temperature (Solution) | -80°C for solutions in solvent [1]. |
| Shelf Life | >2 years if stored properly [2]. |

For safe handling, always use appropriate personal protective equipment, including safety goggles, protective gloves, and impervious clothing. Avoid dust formation and work in a well-ventilated area [1].

Stability and Reactivity

- **Chemical Stability:** **Apitolisib** is reported to be stable under the recommended storage conditions [1].
- **Incompatible Materials:** Strong acids, strong alkalis, and strong oxidizing or reducing agents [1].
- **Hazardous Decomposition Products:** Under fire conditions, **Apitolisib** may decompose and emit toxic fumes, which could include sulfur oxides and nitrogen oxides [1].

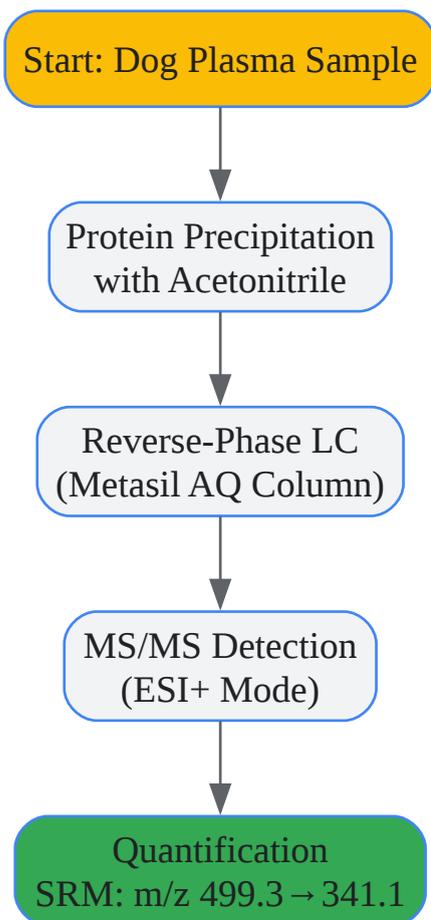
Analytical Method for Stability Assessment

One study developed and validated a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine **Apitolisib** concentrations in dog plasma, which is a key technique for assessing the compound's stability in biological matrices [4].

| Parameter | Specification |
|----------------------|--|
| Analytical Technique | LC-MS/MS [4] |
| Chromatography | Reverse-phase on a Metasil AQ column [4] |

| Parameter | Specification |
|-----------------------|--|
| Detection | Triple quadrupole mass spectrometer with electrospray ionization (positive mode) [4] |
| Monitoring Transition | m/z 499.3 → 341.1 (Apitolisib) [4] |
| Internal Standard | Stable-labeled GDC-0980-d8 [4] |
| Calibration Range | 0.250 - 250 ng/mL [4] |
| Performance | Accuracy: 93.4 - 113.6% of nominal; Precision (RSD): 0.0 - 10.9% [4] |

This experimental workflow for analyzing **Apitolisib** concentration and stability can be visualized as follows:



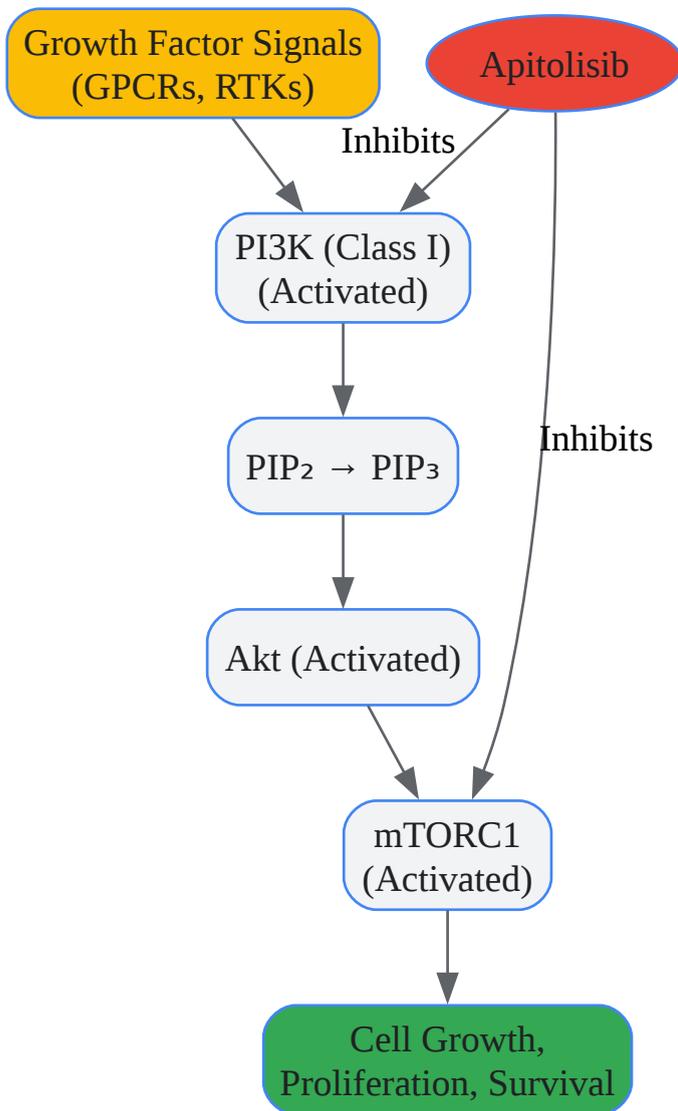
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Mechanism of Action and Research Context

Apitolisib is a potent, orally available small-molecule dual inhibitor that targets both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [4] [5] [2]. Its inhibitory activity can be summarized in the table below:

| Target | IC ₅₀ / K _i (nM) |
|--------------------------------|--|
| PI3K α (p110 α) | 5 nM [5] |
| PI3K δ (p110 δ) | 7 nM [5] |
| PI3K γ (p110 γ) | 14 nM [5] |
| PI3K β (p110 β) | 27 nM [5] |
| mTOR | 17 nM (K _i) [5] |

By simultaneously inhibiting key nodes in the PI3K/Akt/mTOR signaling pathway, **Apitolisib** disrupts cellular growth and survival signals, leading to the activation of autophagy and apoptosis in cancer cells [5]. This dual mechanism is the basis for its investigation as an antineoplastic agent.



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Information Gaps and Future Research

The current publicly available data has some limitations. A complete whitepaper would require more detailed information, including:

- **Long-term Stability Data:** Results from formal stability studies (e.g., ICH guidelines) establishing the retest period under various temperature and humidity conditions.
- **Degradation Products:** A comprehensive profile of major and minor degradation products formed under stress conditions (hydrolysis, oxidation, photolysis, thermal).

- **Comprehensive Solubility Data:** Quantitative solubility in various pharmaceutically relevant solvents and buffers across a pH range.

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